molecular formula C21H23NO8S2 B8030339 Ethyl 2-cyano-3-(tosyloxy)-2-((tosyloxy)methyl)propanoate CAS No. 1951441-63-6

Ethyl 2-cyano-3-(tosyloxy)-2-((tosyloxy)methyl)propanoate

Cat. No.: B8030339
CAS No.: 1951441-63-6
M. Wt: 481.5 g/mol
InChI Key: NDMKCRAHUYGHNZ-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(tosyloxy)-2-((tosyloxy)methyl)propanoate is an organic compound that features prominently in synthetic organic chemistry. This compound is characterized by the presence of cyano, tosyloxy, and ester functional groups, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-(tosyloxy)-2-((tosyloxy)methyl)propanoate typically involves multiple steps. One common method includes the reaction of ethyl cyanoacetate with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the cyano group and the ester group are retained, and the tosyloxy groups are introduced.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reagents are carefully controlled, and the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(tosyloxy)-2-((tosyloxy)methyl)propanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The tosyloxy groups can be replaced by other nucleophiles.

    Reduction: The cyano group can be reduced to an amine.

    Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or other substituted compounds.

    Reduction: The major product is the corresponding amine.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-cyano-3-(tosyloxy)-2-((tosyloxy)methyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(tosyloxy)-2-((tosyloxy)methyl)propanoate involves its functional groups. The cyano group can participate in nucleophilic addition reactions, while the tosyloxy groups can undergo nucleophilic substitution. The ester group can be hydrolyzed under acidic or basic conditions. These reactions enable the compound to act as a versatile intermediate in various synthetic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-(methoxy)-2-((methoxy)methyl)propanoate
  • Ethyl 2-cyano-3-(chloro)-2-((chloro)methyl)propanoate
  • Ethyl 2-cyano-3-(bromo)-2-((bromo)methyl)propanoate

Uniqueness

Ethyl 2-cyano-3-(tosyloxy)-2-((tosyloxy)methyl)propanoate is unique due to the presence of tosyloxy groups, which are excellent leaving groups in nucleophilic substitution reactions. This makes it a highly reactive intermediate compared to its analogs with other substituents like methoxy, chloro, or bromo groups.

Properties

IUPAC Name

ethyl 2-cyano-3-(4-methylphenyl)sulfonyloxy-2-[(4-methylphenyl)sulfonyloxymethyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO8S2/c1-4-28-20(23)21(13-22,14-29-31(24,25)18-9-5-16(2)6-10-18)15-30-32(26,27)19-11-7-17(3)8-12-19/h5-12H,4,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMKCRAHUYGHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(COS(=O)(=O)C1=CC=C(C=C1)C)(COS(=O)(=O)C2=CC=C(C=C2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901107323
Record name Propanoic acid, 2-cyano-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901107323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951441-63-6
Record name Propanoic acid, 2-cyano-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951441-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-cyano-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901107323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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